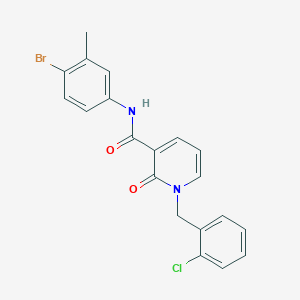

N-(4-bromo-3-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-bromo-3-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by halogenated aryl substituents. Its structure includes a 2-oxo-1,2-dihydropyridine core linked to a 4-bromo-3-methylphenyl group at the carboxamide position and a 2-chlorobenzyl moiety at the N1 position.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN2O2/c1-13-11-15(8-9-17(13)21)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-18(14)22/h2-11H,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGCLVMLDOGPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H16BrClN2O2, with a molecular weight of 431.71 g/mol. The compound's structure includes a dihydropyridine ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H16BrClN2O2 |

| Molecular Weight | 431.71 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, derivatives of dihydropyridine have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells, suggesting that the introduction of halogen substituents like bromine and chlorine enhances their activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Compounds in this class have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Research indicates that certain derivatives demonstrate notable inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer proliferation and inflammatory responses.

- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antitumor Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound exhibits dose-dependent cytotoxicity.

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6) after administration of the compound over two weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other dihydropyridine carboxamides and related derivatives allow for targeted comparisons (Table 1). Key analogs include antimicrobial sulfonamide-indole hybrids, kinase inhibitors, and thermally synthesized pyridine derivatives.

Table 1: Structural and Functional Comparison

Key Findings

Halogenation and Bioactivity :

- The target compound’s bromo and chloro substituents align with antimicrobial agents like compound 11 (), where halogenation enhances lipophilicity and target binding . However, the absence of a sulfonamide group in the target compound may limit direct antimicrobial comparability.

- In contrast, BMS-777607 uses fluorophenyl and ethoxy groups to optimize kinase binding and metabolic stability, suggesting that the target compound’s bulkier bromo/chloro groups might reduce oral bioavailability but improve selectivity for halogen-sensitive targets .

Core Structure and Mechanism: The 2-oxo-1,2-dihydropyridine carboxamide core is shared with BMS-777607 and compound 6d. This scaffold is associated with kinase inhibition (e.g., Met kinase in BMS-777607) and redox-mediated dimerization (compound 6d) .

This highlights divergent synthetic accessibility; the target compound’s benzyl and bromophenyl groups may necessitate multi-step coupling reactions .

Notes

- Halogenation patterns and core scaffold modifications are critical to bioactivity, as evidenced by antimicrobial and kinase-inhibiting analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.